Abeta/tau aggregation-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Abeta/tau aggregation-IN-1 is a compound of significant interest in the field of neurodegenerative disease research. It is primarily studied for its role in inhibiting the aggregation of tau proteins, which are associated with various tauopathies, including Alzheimer’s disease, Progressive Supranuclear Palsy, and other neurodegenerative disorders . Tau proteins are microtubule-associated proteins that stabilize microtubules in neurons. under pathological conditions, tau proteins can aggregate, forming neurofibrillary tangles that are toxic to neurons .

Méthodes De Préparation

The synthesis of Abeta/tau aggregation-IN-1 involves several steps, including the preparation of tau protein variants and the use of specific reagents to induce aggregation. One method involves the use of recombinant tau protein fragments in a cell-free immunoassay format . Another approach includes the use of humanized mouse cortical neurons and seeds from human tau transgenic animals to create a seeding-based neuronal model . Industrial production methods are still under development, focusing on optimizing the yield and purity of the compound.

Analyse Des Réactions Chimiques

Abeta/tau aggregation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include heparin, RNA, and arachidonic acid, which are known to induce tau aggregation . The major products formed from these reactions are tau oligomers and fibrils, which are studied for their role in neurodegenerative diseases .

Applications De Recherche Scientifique

Abeta/tau aggregation-IN-1 has numerous scientific research applications. In chemistry, it is used to study the aggregation mechanisms of tau proteins and to develop inhibitors that can prevent or reverse this process . In biology, it helps in understanding the cellular and molecular pathways involved in tauopathies . In medicine, it is a potential therapeutic target for treating neurodegenerative diseases by preventing tau aggregation . Additionally, it has industrial applications in the development of diagnostic tools and assays for detecting tauopathies .

Mécanisme D'action

The mechanism of action of Abeta/tau aggregation-IN-1 involves inhibiting the aggregation of tau proteins by binding to specific sites on the tau molecule. This prevents the formation of neurofibrillary tangles and reduces the toxicity associated with tau aggregation . The molecular targets include the microtubule-binding domains of tau, and the pathways involved are related to the stabilization of microtubules and prevention of tau misfolding .

Comparaison Avec Des Composés Similaires

Abeta/tau aggregation-IN-1 is unique compared to other tau aggregation inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include methylthioninium chloride, which also inhibits tau aggregation but through different molecular interactions . Other similar compounds are tau aggregation inhibiting peptides, which target the hexapeptide motifs within tau to prevent aggregation . The uniqueness of this compound lies in its ability to prevent both the formation of tau oligomers and fibrils, making it a promising candidate for therapeutic development .

Propriétés

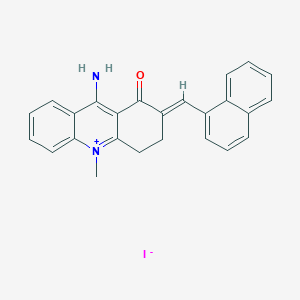

IUPAC Name |

(2E)-9-amino-10-methyl-2-(naphthalen-1-ylmethylidene)-3,4-dihydroacridin-10-ium-1-one;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O.HI/c1-27-21-12-5-4-11-20(21)24(26)23-22(27)14-13-18(25(23)28)15-17-9-6-8-16-7-2-3-10-19(16)17;/h2-12,15,26H,13-14H2,1H3;1H/b18-15+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWPPSSEAGEKIT-FLNCGGNMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=C2CC/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)C2=C(C5=CC=CC=C51)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine](/img/structure/B8201617.png)

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B8201653.png)

![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)

![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)